N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide
Description
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide is a structurally intricate compound combining three key motifs:
- Fluorinated tetrahydrofuran ring: Enhances metabolic stability and bioavailability .
- Triazolo[4,5-D]pyrimidine core: A nitrogen-rich heterocycle linked to kinase inhibition and enzyme modulation .
- Benzamide moiety: Common in pharmacologically active compounds, contributing to target binding .
Its molecular formula is C₁₆H₁₅FN₆O₄ (MW: 374.33 g/mol), with a unique stereochemistry (2R,3S,4R,5R) critical for bioactivity . Preliminary studies suggest interactions with enzymes and receptors involved in metabolic pathways, positioning it as a candidate for anticancer or anti-inflammatory therapeutics .
Properties
Molecular Formula |
C16H15FN6O4 |
|---|---|
Molecular Weight |
374.33 g/mol |
IUPAC Name |
N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazolo[4,5-d]pyrimidin-7-yl]benzamide |
InChI |
InChI=1S/C16H15FN6O4/c17-10-12(25)9(6-24)27-16(10)23-14-11(21-22-23)13(18-7-19-14)20-15(26)8-4-2-1-3-5-8/h1-5,7,9-10,12,16,24-25H,6H2,(H,18,19,20,26)/t9-,10+,12-,16-/m1/s1 |
InChI Key |
DZQVSUMDBYFZBM-DXCMXYRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide typically involves multiple steps, starting with the preparation of the fluorinated tetrahydrofuran ring. This can be achieved through a series of fluorination and hydroxylation reactions under controlled conditions. The triazolopyrimidine moiety is then synthesized through cyclization reactions involving appropriate precursors. Finally, the benzamide group is introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and yield, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrimidine moiety or the benzamide group.
Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound could be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorinated tetrahydrofuran ring and triazolopyrimidine moiety may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its triazolo-pyrimidine core and fluorinated tetrahydrofuran system. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The triazolo-pyrimidine core (target compound) offers distinct π-π stacking and hydrogen-bonding capabilities compared to pyrimidine (4-Amino-1-...) or imidazo-triazine (N-(7-...)) analogs . Pyrazolo-quinoline derivatives (N-(1H-pyrazolo...)) exhibit broader anti-inflammatory effects but lower specificity for kinase targets .
Tetrahydrofuran Modifications: Fluorination at the 3-position (target compound) improves metabolic stability over non-fluorinated analogs (e.g., N-(7-...)) . Hydroxymethyl and hydroxy groups enhance solubility, critical for oral bioavailability .
Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
